Cas no 1421600-88-5 (8-Methoxy-2-(trifluoromethyl)quinazoline-5-carboxylic acid)

1421600-88-5 structure
상품 이름:8-Methoxy-2-(trifluoromethyl)quinazoline-5-carboxylic acid
CAS 번호:1421600-88-5
MF:C11H7F3N2O3
메가와트:272.180093050003
CID:5100551
8-Methoxy-2-(trifluoromethyl)quinazoline-5-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 8-Methoxy-2-(trifluoromethyl)quinazoline-5-carboxylic acid
-
- 인치: 1S/C11H7F3N2O3/c1-19-7-3-2-5(9(17)18)6-4-15-10(11(12,13)14)16-8(6)7/h2-4H,1H3,(H,17,18)
- InChIKey: SNISGHWHKSBPAW-UHFFFAOYSA-N
- 미소: N1=C2C(C(C(O)=O)=CC=C2OC)=CN=C1C(F)(F)F
8-Methoxy-2-(trifluoromethyl)quinazoline-5-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB115472-500MG |
8-methoxy-2-(trifluoromethyl)quinazoline-5-carboxylic acid |
1421600-88-5 | 95% | 500MG |
¥ 21,344.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB115472-5G |
8-methoxy-2-(trifluoromethyl)quinazoline-5-carboxylic acid |
1421600-88-5 | 95% | 5g |
¥ 96,030.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB115472-100mg |
8-methoxy-2-(trifluoromethyl)quinazoline-5-carboxylic acid |
1421600-88-5 | 95% | 100mg |
¥8000.0 | 2024-04-24 | |
Ambeed | A583839-250mg |
5-quinazolinecarboxylic acid, 8-methoxy-2-(trifluoromethyl)- |
1421600-88-5 | 98% | 250mg |
$2986.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB115472-250MG |
8-methoxy-2-(trifluoromethyl)quinazoline-5-carboxylic acid |
1421600-88-5 | 95% | 250MG |
¥ 12,804.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB115472-250mg |
8-methoxy-2-(trifluoromethyl)quinazoline-5-carboxylic acid |
1421600-88-5 | 95% | 250mg |
¥12794.0 | 2024-04-24 | |
Chemenu | CM391736-100mg |
8-methoxy-2-(trifluoromethyl)quinazoline-5-carboxylic acid |
1421600-88-5 | 95%+ | 100mg |
$1911 | 2022-09-02 | |
Chemenu | CM391736-250mg |
8-methoxy-2-(trifluoromethyl)quinazoline-5-carboxylic acid |
1421600-88-5 | 95%+ | 250mg |
$2866 | 2022-09-02 | |
Chemenu | CM391736-1g |
8-methoxy-2-(trifluoromethyl)quinazoline-5-carboxylic acid |
1421600-88-5 | 95%+ | 1g |
$4777 | 2022-09-02 | |
Chemenu | CM391736-500mg |
8-methoxy-2-(trifluoromethyl)quinazoline-5-carboxylic acid |
1421600-88-5 | 95%+ | 500mg |
$3822 | 2022-09-02 |
8-Methoxy-2-(trifluoromethyl)quinazoline-5-carboxylic acid 관련 문헌
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
1421600-88-5 (8-Methoxy-2-(trifluoromethyl)quinazoline-5-carboxylic acid) 관련 제품
- 1805287-44-8(3-Cyano-5-(difluoromethyl)-6-hydroxypyridine-2-methanol)
- 2171740-11-5(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-5,5-dimethylhexanoic acid)
- 1693666-44-2(6-(Azetidin-3-yloxy)hexan-1-ol)
- 2228329-91-5(tert-butyl N-{1-oxo-2-2-(trifluoromethyl)phenylpropan-2-yl}carbamate)
- 2227686-05-5((1S)-2-amino-1-3-chloro-4-(difluoromethoxy)phenylethan-1-ol)
- 1806288-44-7(2,3-Dichloro-6-methylbenzamide)
- 1797568-15-0(N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide)
- 50909-86-9(Coelenterazine h)
- 1624261-41-1(2,2,2-trifluoroacetic acid compound with 3-(2-(methylamino)ethyl)benzoic acid)
- 476292-48-5(N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-methylpropanamide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1421600-88-5)8-Methoxy-2-(trifluoromethyl)quinazoline-5-carboxylic acid

순결:99%
재다:250mg
가격 ($):2687.0